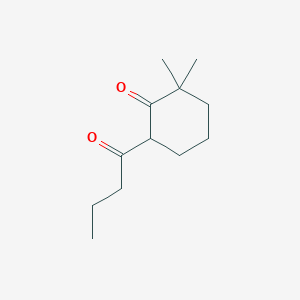
6-Butanoyl-2,2-dimethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Butanoyl-2,2-dimethylcyclohexan-1-one is a specialized chemical compound with the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.29 g/mol . This compound is characterized by its unique molecular structure, which includes a cyclohexanone ring substituted with a butanoyl group and two methyl groups. It is primarily used in research and industrial applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 6-Butanoyl-2,2-dimethylcyclohexan-1-one involves several steps, typically starting with the cyclohexanone core. The butanoyl group is introduced through a Friedel-Crafts acylation reaction, using butanoyl chloride and an aluminum chloride catalyst under anhydrous conditions. The reaction is carried out at low temperatures to ensure high yield and purity . Industrial production methods may involve continuous flow reactors to optimize reaction conditions and scale up the process efficiently.
Chemical Reactions Analysis
6-Butanoyl-2,2-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
6-Butanoyl-2,2-dimethylcyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Butanoyl-2,2-dimethylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
6-Butanoyl-2,2-dimethylcyclohexan-1-one can be compared with other similar compounds, such as:
Cyclohexanone: A simpler ketone with a similar cyclohexane ring structure but lacking the butanoyl and methyl groups.
2,2-Dimethylcyclohexanone: Similar to this compound but without the butanoyl group.
Butanoylcyclohexane: Contains the butanoyl group but lacks the dimethyl substitution on the cyclohexane ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
6-butanoyl-2,2-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C12H20O2/c1-4-6-10(13)9-7-5-8-12(2,3)11(9)14/h9H,4-8H2,1-3H3 |
InChI Key |
JVJBXVOMQYVHGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1CCCC(C1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Methylbutan-2-yl)-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13250098.png)
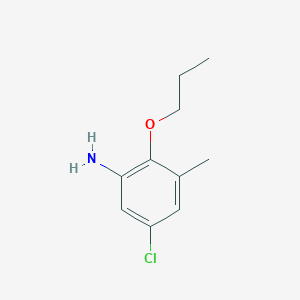
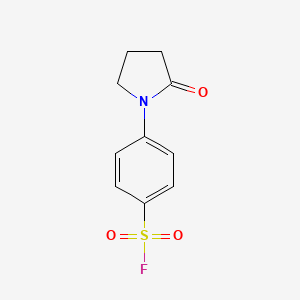
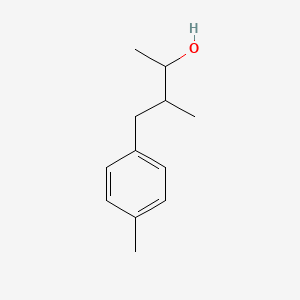
![5-Fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B13250122.png)
![2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B13250128.png)
![(2-Ethoxyethyl)[(3-fluorophenyl)methyl]amine](/img/structure/B13250136.png)
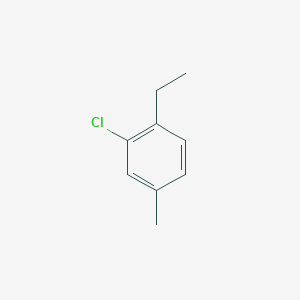
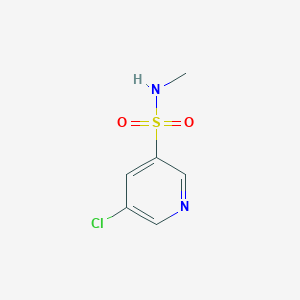
![Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine](/img/structure/B13250155.png)
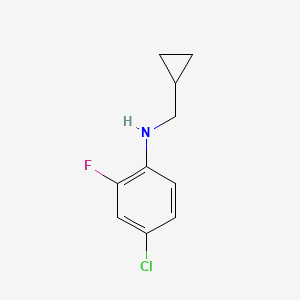
![2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13250197.png)
![(2-Ethoxyethyl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13250202.png)
![3-Oxa-7-azaspiro[5.6]dodecane](/img/structure/B13250203.png)
